2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid
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Overview
Description
2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid is an organic compound with a complex structure that includes both methoxy and phenylacryloyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid typically involves the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylacryloyl group can be reduced to form a saturated phenylpropionyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be carried out using ammonia (NH₃) or amines.
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2,4-dimethoxy-5-(3-phenylpropionyl)benzoic acid.
Substitution: Formation of halogenated or aminated derivatives of this compound.
Scientific Research Applications
2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the phenylacryloyl group, making it less complex and potentially less biologically active.
3,4-Dimethoxybenzoic acid: Similar structure but with different positioning of methoxy groups, leading to different chemical properties.
2,4-Dimethoxy-5-(3-phenylpropionyl)benzoic acid: A reduced form of the target compound, with a saturated phenylpropionyl group instead of the phenylacryloyl group.
Uniqueness
2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid is unique due to the presence of both methoxy and phenylacryloyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62435-20-5 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2,4-dimethoxy-5-(3-phenylprop-2-enoyl)benzoic acid |
InChI |
InChI=1S/C18H16O5/c1-22-16-11-17(23-2)14(18(20)21)10-13(16)15(19)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21) |
InChI Key |
WPASCVAJOUGXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C=CC2=CC=CC=C2)C(=O)O)OC |
Origin of Product |
United States |
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